3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of two 2-chlorobenzylsulfanyl groups attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 2-chlorobenzyl chloride with 3,5-dimercapto-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding triazole and chlorobenzyl thiol.
Scientific Research Applications
3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can be compared with other triazole derivatives, such as:
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a different core structure but shares the chlorobenzylsulfanyl group, leading to potential similarities in chemical reactivity and biological activity.
- 3,5-bis(sulfanyl)benzoic acid : This compound has a similar sulfanyl group but a different core structure, resulting in distinct chemical and biological properties.
This compound: This compound has similar structural features but may differ in its biological activities and applications.
Properties
Molecular Formula |
C16H14Cl2N4S2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3,5-bis[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14Cl2N4S2/c17-13-7-3-1-5-11(13)9-23-15-20-21-16(22(15)19)24-10-12-6-2-4-8-14(12)18/h1-8H,9-10,19H2 |
InChI Key |
RAWNNZSLSYZAEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)SCC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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